molecular formula C21H22FN3O3 B5394708 N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No. B5394708
M. Wt: 383.4 g/mol
InChI Key: JYAHZPLAJKMVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide, also known as EFPA, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. EFPA belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-5, which are involved in inflammation and cell proliferation. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been shown to have various biochemical and physiological effects, depending on the dosage and administration route. In animal studies, N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been shown to reduce inflammation, oxidative stress, and cell proliferation in various tissues. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research and development. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide can also be easily synthesized in large quantities, which is essential for conducting preclinical and clinical studies. However, N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide research, including the development of novel N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide can also be used as a lead compound for the development of new drugs for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide and its potential interactions with other drugs. Overall, N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic properties.

Synthesis Methods

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide can be synthesized through a multistep reaction process, starting from 4-ethylphenol and 4-fluorobenzoyl chloride. The reaction involves the formation of an intermediate, which is then coupled with piperazine-2,3-dione to yield N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide. The purity of the final product can be enhanced through recrystallization and column chromatography. The synthesis of N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease, where it has been shown to reduce amyloid-beta-induced neurotoxicity. In depression research, N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are known to regulate mood.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-2-14-3-9-17(10-4-14)24-19(26)13-18-20(27)23-11-12-25(18)21(28)15-5-7-16(22)8-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAHZPLAJKMVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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